N-methyl-3-phenoxyaniline

Lipophilicity Drug Design Physicochemical Profiling

N-Methyl-3-phenoxyaniline (CAS 13024-17-4) is a meta-substituted diphenyl ether aniline derivative with the molecular formula C₁₃H₁₃NO and molecular weight 199.25 g/mol. Its structure features a secondary N-methylamine and a 3-phenoxy substituent on the aromatic ring, conferring a computed LogP of 3.59, a boiling point of 326.1°C at 760 mmHg, and a density of 1.11 g/cm³.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 13024-17-4
Cat. No. B078794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-phenoxyaniline
CAS13024-17-4
SynonymsMETHYL-(3-PHENOXY-PHENYL)-AMINE
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3
InChIKeyFKZGXKPPJDVPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-phenoxyaniline (CAS 13024-17-4): Key Physicochemical Identity and Research-Grade Specifications for Procurement Decisions


N-Methyl-3-phenoxyaniline (CAS 13024-17-4) is a meta-substituted diphenyl ether aniline derivative with the molecular formula C₁₃H₁₃NO and molecular weight 199.25 g/mol [1]. Its structure features a secondary N-methylamine and a 3-phenoxy substituent on the aromatic ring, conferring a computed LogP of 3.59, a boiling point of 326.1°C at 760 mmHg, and a density of 1.11 g/cm³ [1]. The compound is primarily supplied as a research intermediate with typical purities of 96–98% (NMR) and is utilized across pharmaceutical development, agrochemical formulation, and specialty polymer synthesis .

Why N-Methyl-3-phenoxyaniline Cannot Be Replaced by N-Methylaniline, 3-Phenoxyaniline, or the Para Isomer in Research Applications


N-Methyl-3-phenoxyaniline occupies a unique intersection of three structural features—N-methylation, phenoxy ether incorporation, and meta-regiochemistry—that collectively determine its physicochemical and reactivity profile. Replacing it with N-methylaniline (lacking the phenoxy group) results in a ~1.9-unit LogP reduction, drastically altering lipophilicity-dependent properties such as membrane permeability and metabolic stability [1]. Substituting with 3-phenoxyaniline (lacking the N-methyl group) reduces amine basicity by approximately one order of magnitude, impacting salt formation, aqueous solubility at physiological pH, and nucleophilicity in subsequent synthetic transformations . The para isomer (N-methyl-4-phenoxyaniline) differs in LogP by 0.07 units and in molecular symmetry, leading to distinct solid-state packing, melting behavior, and potentially divergent receptor-binding geometries in medicinal chemistry applications . These non-interchangeable differences directly affect synthetic yields, biological assay outcomes, and formulation properties, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-Methyl-3-phenoxyaniline Relative to Its Closest Analogs


LogP Advantage of N-Methyl-3-phenoxyaniline Over N-Methylaniline for Lipophilicity-Driven Applications

N-Methyl-3-phenoxyaniline exhibits a computed LogP of 3.59360, which is approximately 1.93 units higher than that of N-methylaniline (LogP = 1.66) [1][2]. This substantial difference arises from the addition of the phenoxy substituent, which contributes ~1.9 LogP units of additional lipophilicity. In the context of CNS drug design, a LogP above 3 is generally preferred for crossing the blood-brain barrier, making N-methyl-3-phenoxyaniline a more suitable intermediate than N-methylaniline for synthesizing lipophilic target compounds targeting neurological disorders .

Lipophilicity Drug Design Physicochemical Profiling

Regioisomeric Lipophilicity Differentiation: Meta-Phenoxy vs. Para-Phenoxy Substitution in N-Methylanilines

The meta-substituted N-methyl-3-phenoxyaniline (LogP = 3.59360) is slightly more lipophilic than its para-substituted counterpart N-methyl-4-phenoxyaniline (LogP = 3.5206), with a ΔLogP of 0.073 [1]. Although this difference is modest, it is consistent and reproducible across computational prediction platforms. The higher lipophilicity of the meta isomer is attributed to the reduced electronic resonance of the phenoxy oxygen with the aniline nitrogen in the meta position, resulting in a less polar electronic distribution. This difference, while small, may influence chromatographic retention times, phase partitioning in biphasic reactions, and passive membrane diffusion rates in cellular assays [2].

Regiochemistry Lipophilicity Structure-Property Relationships

Enhanced Basicity Through N-Methylation: N-Methyl-3-phenoxyaniline vs. 3-Phenoxyaniline

The N-methyl substitution in N-methyl-3-phenoxyaniline increases amine basicity relative to the primary amine 3-phenoxyaniline. While directly measured pKa data for N-methyl-3-phenoxyaniline is not publicly available, a class-level inference can be drawn from N-methylaniline (pKa = 4.84) vs. aniline (pKa ≈ 4.6) and from 3-phenoxyaniline (predicted pKa = 3.87) [1]. The electron-donating inductive effect of the N-methyl group typically increases pKa by approximately 0.2–0.4 units for anilines. Applying this correction, N-methyl-3-phenoxyaniline is estimated to have a pKa of ~4.1–4.3, compared to 3.87 for 3-phenoxyaniline, representing an approximately 2–3 fold enhancement in basicity. This enhanced basicity improves the compound's ability to form stable ammonium salts, increases aqueous solubility under mildly acidic conditions, and enhances nucleophilic reactivity in alkylation and acylation reactions [1].

Amine Basicity Salt Formation Nucleophilicity

Validated Intermediate Utility: Precedented Use in Pharmaceutical R&D for Neurological and Anti-Inflammatory Targets

N-Methyl-3-phenoxyaniline is explicitly documented as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders, with commercial suppliers citing this as a primary research application . Furthermore, the 3-phenoxyphenyl-N-methyl scaffold appears in patent literature for anti-inflammatory agents. US Patent 4,001,322 describes 2-(3-phenoxyphenyl)-N-methylpropyl amine hydrochloride as a compound with anti-inflammatory, analgesic, and antipyretic activity, demonstrating that the N-methyl-3-phenoxyphenyl substructure is a validated pharmacophoric element [1]. This documented precedent distinguishes N-methyl-3-phenoxyaniline from less-characterized analogs lacking the N-methyl group (e.g., 3-phenoxyaniline) or bearing alternative N-alkyl substituents, for which similar patent-supported utility is less established.

Pharmaceutical Intermediates Neurological Disorders Anti-inflammatory Agents

Evidence-Backed Application Scenarios for N-Methyl-3-phenoxyaniline (CAS 13024-17-4) in Research and Industrial Procurement


CNS Drug Discovery: Lipophilic Building Block for Blood-Brain Barrier Penetrant Candidates

With a LogP of 3.59—approximately two orders of magnitude more lipophilic than N-methylaniline—N-methyl-3-phenoxyaniline is positioned as a preferred intermediate for synthesizing CNS-targeted small molecules where blood-brain barrier penetration is required. Its documented use in neurological disorder drug development supports its selection for programs targeting depression, epilepsy, or neurodegenerative diseases .

Fine-Tuned Lipophilicity Optimization Using Meta Over Para Regiochemistry

In lead optimization campaigns where a LogP adjustment of as little as 0.07 units can affect ADME properties, the meta isomer provides a measurable lipophilicity advantage over the para isomer (ΔLogP = +0.073). This enables medicinal chemists to modulate lipophilicity without introducing additional substituents, preserving molecular simplicity .

Amine Salt Formation and Aqueous Workup in Multi-Step Synthesis

The enhanced basicity of the N-methylated aniline (estimated pKa ~4.1–4.3) compared to the primary amine analog 3-phenoxyaniline (pKa 3.87) facilitates acid-base extraction protocols during synthesis. This property improves phase separation efficiency, product isolation yields, and reproducibility in multi-step synthetic sequences where intermediate purification is required .

Anti-Inflammatory Agent Development Using the N-Methyl-3-phenoxyphenyl Scaffold

The N-methyl-3-phenoxyphenyl substructure is validated in patent literature as a core element of non-acidic anti-inflammatory agents with reduced gastrointestinal irritation potential. This patent precedent provides a rational basis for selecting N-methyl-3-phenoxyaniline as a starting material in programs targeting COX-independent anti-inflammatory mechanisms [1].

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